Benzoic acid, 2-((((5-bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)-
Benzoic acid, 2-((((5-bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)-
Brand Name:
Vulcanchem
CAS No.:
108097-99-0
VCID:
VC20795763
InChI:
InChI=1S/C17H11BrN4O5/c18-8-5-6-12-10(7-8)13(14(23)19-12)21-22-16(25)15(24)20-11-4-2-1-3-9(11)17(26)27/h1-7,19,23H,(H,20,24)(H,26,27)
SMILES:
C1=CC=C(C(=C1)C(=O)O)NC(=O)C(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O
Molecular Formula:
C17H11BrN4O5
Molecular Weight:
431.2 g/mol
Benzoic acid, 2-((((5-bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)-
CAS No.: 108097-99-0
Cat. No.: VC20795763
Molecular Formula: C17H11BrN4O5
Molecular Weight: 431.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 108097-99-0 |
|---|---|
| Molecular Formula | C17H11BrN4O5 |
| Molecular Weight | 431.2 g/mol |
| IUPAC Name | 2-[[2-[(5-bromo-2-hydroxy-1H-indol-3-yl)diazenyl]-2-oxoacetyl]amino]benzoic acid |
| Standard InChI | InChI=1S/C17H11BrN4O5/c18-8-5-6-12-10(7-8)13(14(23)19-12)21-22-16(25)15(24)20-11-4-2-1-3-9(11)17(26)27/h1-7,19,23H,(H,20,24)(H,26,27) |
| Standard InChI Key | MHHDLZJJCBJXPZ-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC=C(C(=C1)C(=O)O)NC(=O)C(=O)NNC2=C3C=C(C=CC3=NC2=O)Br |
| SMILES | C1=CC=C(C(=C1)C(=O)O)NC(=O)C(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)O)NC(=O)C(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator